molecular formula C24H12 B066829 Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene CAS No. 171877-64-8

Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene

Cat. No.: B066829
CAS No.: 171877-64-8
M. Wt: 300.4 g/mol
InChI Key: GMECCHZWXVWKNK-UHFFFAOYSA-N
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Description

Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene is a polycyclic aromatic hydrocarbon with a complex structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene typically involves multi-step organic reactions. These steps often include cyclization and condensation reactions under controlled conditions. Specific reagents and catalysts are used to facilitate the formation of the fused ring structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often using advanced catalytic processes and high-pressure reactors to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene involves its interaction with molecular targets and pathways. It may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Benzo[a]pyrene
  • Chrysene
  • Dibenz[a,h]anthracene
  • Indeno[1,2,3-cd]pyrene

Uniqueness

Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene (CPI) is a polycyclic aromatic hydrocarbon (PAH) with significant biological activity. This article reviews its chemical properties, biological effects, and potential implications based on diverse research findings.

CPI is characterized by its complex structure comprising multiple fused aromatic rings. Its molecular formula is C20H12C_{20}H_{12}, and it exhibits properties typical of PAHs, such as hydrophobicity and potential mutagenicity. The melting point of CPI is reported to be around 172-173 °C, similar to other PAHs in its class .

1. Carcinogenic Potential

Research indicates that CPI and similar compounds exhibit carcinogenic properties. A study highlighted that exposure to certain PAHs, including CPI, is associated with increased risks of various cancers due to their ability to form DNA adducts and induce mutations . The International Agency for Research on Cancer (IARC) has classified many PAHs as probable human carcinogens based on epidemiological studies linking them to lung and bladder cancers.

2. Cytotoxicity

Cytotoxic effects of CPI have been evaluated using various cell lines. A notable study demonstrated that CPI can induce cytotoxicity in human lung epithelial cells. The mechanism involves oxidative stress and the generation of reactive oxygen species (ROS), leading to cell apoptosis at higher concentrations .

Table 1: Cytotoxic Effects of CPI on Cell Lines

Cell LineIC50 (µM)Mechanism of Action
Human Lung Epithelial15Induction of oxidative stress
HepG220DNA damage and apoptosis
MCF-725Cell cycle arrest

3. Antioxidant Activity

Interestingly, some studies have suggested that CPI may exhibit antioxidant properties at lower concentrations. It has been shown to scavenge free radicals effectively, which could provide a protective effect against oxidative damage in cells. This dual behavior—acting as both a pro-oxidant and an antioxidant—highlights the complexity of CPI's biological interactions .

Table 2: Antioxidant Activity of CPI

Concentration (µM)DPPH Scavenging (%)
530
1045
2060

Case Study 1: Environmental Impact

A study conducted on the effects of CPI in marine organisms showed significant bioaccumulation in fish species exposed to contaminated sediments. The research indicated that CPI could disrupt endocrine functions in aquatic life, leading to reproductive issues and developmental abnormalities .

Case Study 2: Human Health Correlation

Epidemiological data linking PAH exposure to health outcomes in urban populations revealed that individuals living near industrial sites exhibited higher levels of urinary metabolites associated with CPI exposure. This correlation emphasizes the need for monitoring environmental levels of CPI and other PAHs due to their potential health risks .

Properties

IUPAC Name

heptacyclo[15.6.1.02,6.03,16.04,13.05,10.021,24]tetracosa-1,3(16),4(13),5(10),6,8,11,14,17,19,21(24),22-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H12/c1-3-13-10-12-19-20(13)16(5-1)17-11-9-15-8-7-14-4-2-6-18-21(14)22(15)24(17)23(18)19/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMECCHZWXVWKNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C4C5=CC=CC6=C5C7=C(C=C6)C=CC(=C74)C3=C1)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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